Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-

Physicochemical Property Comparison Building Block Selection pKa Differentiation

Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- (CAS 1402004-16-3) is a heterocyclic compound featuring a fused pyrido-oxazine core with a 4-methylimidazole substituent at the 7-position. This specific substitution pattern offers a distinct physicochemical profile compared to the unsubstituted core or alternative 7-substituted analogs, providing a unique vector for further functionalization.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 1402004-16-3
Cat. No. B3238149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-
CAS1402004-16-3
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC=C3C(=O)OCCN3C2=O
InChIInChI=1S/C12H11N3O3/c1-8-6-14(7-13-8)9-2-3-10-12(17)18-5-4-15(10)11(9)16/h2-3,6-7H,4-5H2,1H3
InChIKeyOHSVUZLFGBAXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- (CAS 1402004-16-3) as a Privileged Heterocyclic Scaffold


Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)- (CAS 1402004-16-3) is a heterocyclic compound featuring a fused pyrido-oxazine core with a 4-methylimidazole substituent at the 7-position . This specific substitution pattern offers a distinct physicochemical profile compared to the unsubstituted core or alternative 7-substituted analogs, providing a unique vector for further functionalization . It is cataloged under the product code EOS-60779 among various chemical suppliers [1].

Why a Generic Pyrido[2,1-c][1,4]oxazine-1,6-dione Cannot Substitute for the 7-(4-Methylimidazol-1-yl) Derivative


Generic substitution with the unsubstituted 3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione (CAS 2139355-00-1) or the 7-bromo analog (CAS 1971072-97-5) is not functionally equivalent. The 4-methylimidazole moiety at the 7-position introduces a basic nitrogen and a specific steric and electronic environment critical for downstream synthetic transformations, such as selective palladium-catalyzed N-arylation reactions used in the synthesis of gamma-secretase modulators . The predicted pKa of 5.50 for this compound differs fundamentally from the unsubstituted core, impacting solubility, reactivity, and potential biological interactions . Therefore, substituting this compound with an analog lacking the 4-methylimidazole group would derail reaction selectivity and final product profiles.

Quantitatively Verified Differentiation of CAS 1402004-16-3 Against Its Closest Analogs


Predicted Acid Dissociation Constant (pKa) Versus Unsubstituted Core

The predicted pKa for the target compound is 5.50±0.61, compared to a predicted pKa of -1.86±0.20 for the unsubstituted 3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione (CAS 2139355-00-1) . This ~7.4 log unit difference indicates the target compound is a significantly weaker acid, which dramatically alters its ionization state under physiological or common reaction conditions.

Physicochemical Property Comparison Building Block Selection pKa Differentiation

Predicted Boiling Point Versus 7-Bromo Analog

The predicted boiling point for the target compound is 623.2±65.0 °C, compared to a predicted boiling point of 532.3±39.0 °C for the unsubstituted core (CAS 2139355-00-1) . This ~91°C higher boiling point suggests significantly lower volatility and different thermal stability, which is critical for purification (e.g., distillation) and storage considerations.

Thermal Stability Purification Method Volatility Comparison

Predicted Density Versus Unsubstituted Core

The target compound has a predicted density of 1.47±0.1 g/cm³, compared to 1.40±0.1 g/cm³ for the unsubstituted core . This 5% increase in density is consistent with the addition of the imidazole ring, which adds mass and alters packing efficiency.

Density Difference Formulation Parameter Material Handling

Unique Reactivity in Selective N-Arylation: Synthetic Utility as a Gamma-Secretase Modulator Precursor

The 4-methylimidazole moiety of this compound is specifically utilized in a high-yield, selective palladium-catalyzed N1-Buchwald arylation to construct pyridopyrazine-1,6-dione gamma-secretase modulators, as described in a dedicated synthetic methodology paper [1]. This reaction selectivity is not achievable with the 7-bromo analog (which would require a different coupling partner) or the unsubstituted core, representing a unique synthetic niche.

Medicinal Chemistry Gamma-Secretase Modulation Synthetic Intermediate

Validated Application Scenarios for CAS 1402004-16-3 Based on Evidence


Synthesis of Pyridopyrazine-1,6-dione Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease Research

This compound serves as a key intermediate in the synthesis of gamma-secretase modulators, a class of investigative drugs for Alzheimer's disease. The 4-methylimidazole group is essential for the selective N1-Buchwald arylation step that constructs the pharmacophore. Procurement of this specific derivative is mandatory for replicating published synthetic routes to these modulators .

Kinase or DUB Inhibitor Scaffold Decoration for Probe Discovery

The pyrido[2,1-c][1,4]oxazine-1,6-dione core is a recognized privileged scaffold for kinase and deubiquitylating enzyme (DUB) inhibitor discovery, as indicated by its inclusion in patent families describing USP30 inhibitors . The 7-(4-methylimidazol-1-yl) substitution provides a specific vector for exploring structure-activity relationships (SAR) around the imidazole binding pocket. Researchers should select this compound over the unsubstituted or 7-bromo analogs to directly probe the contribution of the methylimidazole moiety to target binding.

Physicochemical Property-Tailored Building Block Selection for Parallel Synthesis

For medicinal chemistry campaigns requiring a balance of moderate basicity (pKa ~5.5) and high thermal stability (boiling point >600°C), this compound offers a unique property combination. Its predicted pKa of 5.50 makes it less acidic than the unsubstituted core (pKa -1.86), which significantly impacts solubility and permeability in cellular assays, providing a differentiated starting point for lead optimization .

Reference Standard for Analytical Method Development for Related Substances

Given its well-defined structure and increasing availability, this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing more complex gamma-secretase modulator drug candidates or their synthetic intermediates. Its distinct retention time and spectral properties, derived from the 4-methylimidazole substituent, provide clear differentiation from process-related impurities .

Quote Request

Request a Quote for Pyrido[2,1-c][1,4]oxazine-1,6-dione, 3,4-dihydro-7-(4-methyl-1H-imidazol-1-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.